3-(2,3-Dichlorophenyl)pyridin-4-amine
Description
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-2-7(11(9)13)8-6-15-5-4-10(8)14/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEWYYVSMKHECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653820 | |
| Record name | 3-(2,3-Dichlorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125437-54-8 | |
| Record name | 3-(2,3-Dichlorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling of 2,3-Dichlorophenyl Derivatives with Pyridin-4-amine
One common approach involves the reaction of 4-aminopyridine or its derivatives with 2,3-dichlorophenyl halides or isocyanates under catalytic conditions. For example, the reaction of 4-aminopyridine with 3,4-dichlorophenyl isocyanate under mild heating (around 90 °C) yields the corresponding substituted amine derivatives in a single step with good purity.
This method benefits from:
- Commercial availability of starting materials.
- Mild reaction conditions.
- One-step synthesis leading to pure solid products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds. In this context, 3-(2,3-dichlorophenyl)pyridin-4-amine can be synthesized by coupling 3-bromo- or 3-chloropyridine derivatives with 2,3-dichlorophenyl amines or vice versa.
Typical conditions include:
- Use of Pd2(dba)3 as a palladium source.
- Ligands such as XantPhos.
- Bases like t-BuONa.
- Solvents such as toluene.
- Heating at elevated temperatures (~110 °C) under nitrogen atmosphere.
This method allows for:
- High regioselectivity.
- Functional group tolerance.
- Scalable synthesis.
The general reaction scheme is:
$$
\text{3-bromo-4-aminopyridine} + \text{2,3-dichlorophenylboronic acid} \xrightarrow[\text{XantPhos}]{\text{Pd catalyst, base, heat}} \text{3-(2,3-Dichlorophenyl)pyridin-4-amine}
$$
Multicomponent and Condensation Reactions
Another approach involves multicomponent reactions where substituted pyridin-2-amines and pyridine-2-carbaldehydes react with isocyanides in methanol at 70 °C in the presence of catalytic p-toluenesulfonic acid (TosOH). This generates intermediates that can be further transformed into the target compound via subsequent steps such as deprotection or halogenation.
Key steps:
- Mixing substituted pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane.
- Stirring at 70 °C for 12 hours.
- Work-up involving extraction and chromatography.
This route is useful for rapid generation of complex heterocycles but may require additional steps to introduce the dichlorophenyl group.
Data Table: Summary of Representative Preparation Methods
Detailed Research Findings
Selectivity and Yield: The palladium-catalyzed cross-coupling method provides high regioselectivity and generally good yields, making it favorable for complex analog synthesis. The direct reaction with isocyanates is simpler but may be limited to certain substitution patterns.
Catalyst Influence: Use of ligands like XantPhos enhances the catalytic activity and stability of palladium complexes, improving yields and reducing side reactions in cross-coupling.
Reaction Conditions: Elevated temperatures (90–110 °C) and inert atmosphere (nitrogen) are common to drive the reactions to completion while preventing oxidation or degradation.
Purification: Products are typically purified by silica gel chromatography or preparative HPLC to achieve high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dichlorophenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyridine ring or the amine group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Amines and amides.
Substitution Products: Heterocyclic compounds and substituted pyridines.
Scientific Research Applications
3-(2,3-Dichlorophenyl)pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,3-Dichlorophenyl)pyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis focuses on structurally related pyridine derivatives, emphasizing substituent positions, physicochemical properties, and biological implications.
Positional Isomers and Substituent Effects
2-(2,3-Dichlorophenyl)pyridin-4-amine (CAS 1361883-22-8)
- Structure : Dichlorophenyl group at the pyridine’s 2-position (vs. 3-position in the target compound).
- This positional difference may alter interactions with enzymatic active sites, as seen in kinase inhibitors .
- Similarity Score : 0.93 (based on structural alignment algorithms) .
2,6-Bis(2,3-Dichlorophenyl)pyridin-4-amine (CAS 1361874-08-9)
- Structure : Two dichlorophenyl groups at the 2- and 6-positions of pyridine.
- Such compounds are often prioritized in oncology for targeting hydrophobic binding pockets .
4-Chloro-5-methoxypyridin-3-amine
- Structure : Chlorine and methoxy groups at the 4- and 5-positions, respectively.
- Impact : The methoxy group introduces electron-donating effects, which may stabilize the aromatic system and alter redox properties compared to halogen-only analogs. This derivative is commonly used in agrochemical research .
Functional Group Variations
3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- Structure: Pyrazolo-pyrimidine core with a chlorophenoxymethyl group.
- Impact : The pyrazolo-pyrimidine scaffold enhances planar rigidity, favoring intercalation with DNA or RNA. This compound has been studied for kinase inhibition (e.g., CSNK1E) due to its fused heterocyclic system .
3-(2,4-Dichlorophenyl)-1,1-dimethylurea
- Structure : Urea backbone with a dichlorophenyl group.
Research Implications
- Pharmacological Potential: The 3-(2,3-dichlorophenyl) substitution in pyridin-4-amine derivatives shows promise in targeting SHP2, a phosphatase implicated in RAS-driven cancers. Analog optimization should balance lipophilicity and solubility to improve bioavailability .
- Synthetic Challenges : Halogenated pyridines often require precise regiocontrol during synthesis. For example, palladium-catalyzed cross-coupling reactions may favor specific substituent positions depending on directing groups .
Biological Activity
3-(2,3-Dichlorophenyl)pyridin-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-(2,3-Dichlorophenyl)pyridin-4-amine is characterized by a pyridine ring substituted with a dichlorophenyl group at the 3-position. The compound exhibits notable lipophilicity and has been investigated for its interactions with various biological targets.
The biological activity of 3-(2,3-Dichlorophenyl)pyridin-4-amine is primarily attributed to its ability to interact with specific cellular targets. Notably, it acts as an inhibitor of certain enzymes involved in critical biochemical pathways:
- Dihydropteroate Synthase Inhibition : Similar to sodium sulfaclozine, this compound may exhibit competitive inhibition of dihydropteroate synthase, disrupting folic acid synthesis essential for bacterial growth and proliferation.
- Tyrosine Kinase Activity : Preliminary studies suggest that derivatives of this compound may influence tyrosine kinase activity, which plays a crucial role in cell signaling and regulation .
Antimicrobial Activity
Research indicates that 3-(2,3-Dichlorophenyl)pyridin-4-amine exhibits antimicrobial properties against various pathogens. The compound has shown effectiveness in reducing oocyst production in poultry infected with Eimeria tenella, a pathogen responsible for coccidiosis. In controlled studies, treated groups demonstrated significant improvements in health markers compared to untreated controls.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell growth and survival. The precise mechanisms remain under investigation but are believed to involve the inhibition of key regulatory proteins associated with tumor progression.
Study on Poultry Health
A significant study evaluated the effects of 3-(2,3-Dichlorophenyl)pyridin-4-amine on broiler chickens infected with Eimeria tenella. The results demonstrated:
| Parameter | Control Group | Treatment Group (2 mL/L) |
|---|---|---|
| Oocyst Count | High | Significantly Reduced |
| Liver Enzyme Levels (AST/ALT) | Elevated | Normalized |
| Body Weight Gain | Decreased | Increased |
This study highlights the potential of the compound as a therapeutic agent in veterinary medicine.
Cytotoxicity Assessment
In another investigation assessing cytotoxicity, various concentrations of 3-(2,3-Dichlorophenyl)pyridin-4-amine were tested on human cell lines. The findings revealed dose-dependent cytotoxic effects, suggesting that while the compound can be effective against pathogens, careful consideration must be given to its dosage to minimize toxicity .
Future Directions
The ongoing research into 3-(2,3-Dichlorophenyl)pyridin-4-amine suggests several promising avenues for therapeutic development:
- Optimization of Derivatives : Structural modifications may enhance selectivity and potency against specific targets while reducing side effects.
- Combination Therapies : Investigating the efficacy of this compound in combination with other antimicrobial agents could lead to synergistic effects.
- Expanded Biological Testing : Further studies are necessary to fully elucidate the mechanisms by which this compound exerts its biological effects across different cell types and conditions.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
